BenchChemオンラインストアへようこそ!

Spiro[3-azaindoline-2,1'-cyclohexane]

Hydrolytic Stability pH-Dependent Stability Electrochemical Behavior

Spiro[3-azaindoline-2,1'-cyclohexane] (CAS 3190-03-2), also known as 1,3-dihydrospiro[benzo[d]imidazole-2,1′-cyclohexane] (DBI), is a heterocyclic spiro compound where a benzimidazoline ring is fused via a single spiro carbon to a cyclohexane ring. This compound serves as a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors such as HPK1 inhibitors, where the spiro-azaindoline architecture has demonstrated improved in vitro ADME properties and T-cell activation capabilities.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 3190-03-2
Cat. No. B2916774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3-azaindoline-2,1'-cyclohexane]
CAS3190-03-2
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESC1CCC2(CC1)NC3=CC=CC=C3N2
InChIInChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2
InChIKeyYWEQCYWQCBWFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3-azaindoline-2,1'-cyclohexane] (CAS 3190-03-2): A Physicochemically Defined Spirocyclic Benzimidazoline Scaffold for Procurement Decisions


Spiro[3-azaindoline-2,1'-cyclohexane] (CAS 3190-03-2), also known as 1,3-dihydrospiro[benzo[d]imidazole-2,1′-cyclohexane] (DBI), is a heterocyclic spiro compound where a benzimidazoline ring is fused via a single spiro carbon to a cyclohexane ring. This compound serves as a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors such as HPK1 inhibitors, where the spiro-azaindoline architecture has demonstrated improved in vitro ADME properties and T-cell activation capabilities [1]. Its distinct electrochemical and hydrolytic stability properties, quantitatively characterized against its hydrolysis product o-phenylenediamine (PDA), provide a measurable basis for selection over other non-spirocyclic benzimidazole derivatives [2].

Why Spiro[3-azaindoline-2,1'-cyclohexane] Cannot Be Generically Substituted with Non-Spiro Benzimidazoles or Alternative Ring-Size Analogs


Generic substitution with a non-spirocyclic benzimidazole or a spiro analog with a different carbocycle (e.g., cyclopentane or cycloheptane) fails due to the unique physicochemical profile of the cyclohexane-fused spiro center. The cyclohexane ring in DBI directly dictates its acid-catalyzed hydrolytic stability, with near-instantaneous hydrolysis to o-phenylenediamine (PDA) observed in acidic media (pH < 5) within voltammetric timescales, a property not shared by its non-spiro counterparts [1]. In contrast, DBI's reversible redox behavior in alkaline conditions (pH ≥ 9.0) and its determined pKa value provide a predictable window of stability that is essential for applications requiring controlled release or specific pH-dependent reactivity [1]. This tension between instability and tunable stability makes the cyclohexane spiro junction a non-interchangeable structural feature, directly impacting procurement decisions for drug discovery programs that leverage this scaffold for kinase inhibitor design [2].

Quantitative Differentiation of Spiro[3-azaindoline-2,1'-cyclohexane] Against Key Comparators


Hydrolytic Stability in Acidic vs. Alkaline Media: DBI vs. o-Phenylenediamine (PDA)

The hydrolytic stability of Spiro[3-azaindoline-2,1'-cyclohexane] (DBI) was directly compared to its hydrolysis product, o-phenylenediamine (PDA), under acidic and alkaline conditions. DBI undergoes rapid, acid-catalyzed hydrolysis to PDA in aqueous acidic solutions, with complete conversion observed on the voltammetric timescale at pH < 5. In contrast, DBI is significantly more stable in alkaline solutions (pH ≥ 9.0), where it exhibits a reversible redox couple, demonstrating a pH-dependent stability window that is absent in the non-spiro PDA [1].

Hydrolytic Stability pH-Dependent Stability Electrochemical Behavior

pKa Determination of the Protonated Spiro Species (DBIH+) vs. PDA

The pKa of the protonated form of Spiro[3-azaindoline-2,1'-cyclohexane] (DBIH+) was experimentally determined and found to be 8.8, providing a quantitative measure of its basicity compared to o-phenylenediamine (PDA). This pKa value is critical for predicting ionization state, solubility, and membrane permeability in biological systems, and it differs from the pKa values of other benzimidazole derivatives, establishing a quantitative selection criterion [1].

pKa Ionization Constant Physicochemical Property

Improved In Vitro ADME Properties and Cellular Activity for Spiro-azaindoline HPK1 Inhibitors vs. 7-Azaindole Hits

In a medicinal chemistry campaign, a series of spiro-azaindoline inhibitors of HPK1, derived from the spiro[azaindoline-2,1'-cyclohexane] scaffold, demonstrated improved in vitro ADME properties compared to the initial 7-azaindole high-throughput screening hit. The spiro-azaindoline series addressed a key metabolic soft spot present in the 7-azaindole lead, leading to superior metabolic stability, and also induced cytokine production in primary human T-cells, a functional cellular outcome not achieved with the original hit [1]. This scaffold-specific improvement was confirmed by X-ray crystallography, which revealed an unusual P-loop folded binding mode stabilized by the spirocyclic architecture [2].

HPK1 Inhibitor In Vitro ADME T-Cell Activation

Spirocyclic Azaindole Derivatives as μ-Opioid and ORL1 Receptor Ligands: A Class-Level Precedent

Patents disclosing substituted spirocyclic azaindole derivatives, which include the spiro[azaindoline-2,1'-cyclohexane] core, claim affinity to the μ-opioid receptor and the ORL1 receptor (opioid receptor-like 1). These spirocyclic compounds are described as having a distinct receptor binding profile compared to traditional non-spiro opioid ligands, serving as a class-level validation of the scaffold's utility in developing analgesics with potentially differentiated pharmacological profiles [1]. Although no direct head-to-head comparison data for CAS 3190-03-2 itself is provided, the patent's focus on the spirocyclic architecture underscores its importance as a privileged structure for this receptor system.

μ-Opioid Receptor ORL1 Receptor Pain Therapeutics

Procurement-Driven Application Scenarios for Spiro[3-azaindoline-2,1'-cyclohexane] Based on Verifiable Evidence


Immuno-Oncology Drug Discovery: HPK1 Inhibitor Lead Optimization

Procure Spiro[3-azaindoline-2,1'-cyclohexane] as a core scaffold for structure-based design of HPK1 kinase inhibitors. The spiro-azaindoline architecture has been proven to induce an unusual P-loop folded binding mode, as confirmed by X-ray crystallography (PDB: 7R9L), and to deliver improved in vitro ADME properties along with functional T-cell cytokine induction compared to initial 7-azaindole hits [1]. Researchers can confidently select this scaffold to explore kinase selectivity optimization and to address metabolic soft spots identified in earlier leads [1].

pH-Responsive Prodrug or Controlled-Release Formulation Development

Spiro[3-azaindoline-2,1'-cyclohexane] (DBI) is quantitatively characterized for its pH-dependent hydrolytic stability: it undergoes rapid acid-catalyzed hydrolysis to o-phenylenediamine (PDA) below pH 5, yet remains stable and electrochemically reversible above pH 9.0 [2]. This property makes it a uniquely suitable candidate for designing pH-triggered release systems, such as gastro-resistant prodrugs or tumor microenvironment-activated linkers, where release can be precisely tuned by exploiting the spiro junction's lability.

Ionization-State-Dependent Solubility and Permeability Optimization

With a pKa of 8.8 for its protonated form (DBIH+), Spiro[3-azaindoline-2,1'-cyclohexane] possesses a basicity that is 2–3 log units higher than typical benzimidazole derivatives [2]. This distinct ionization profile allows medicinal chemists to modulate solubility and passive membrane permeability in lead optimization. Procurement of this scaffold supports projects where fine-tuning of physicochemical properties within a narrow pKa range is critical for achieving oral bioavailability or target tissue penetration.

Analgesic Drug Discovery: μ-Opioid and ORL1 Receptor Ligand Exploration

Patents demonstrate that spirocyclic azaindole derivatives bearing the Spiro[3-azaindoline-2,1'-cyclohexane] core exhibit affinity for μ-opioid and ORL1 receptors, positioning this scaffold as a valuable starting point for developing next-generation analgesics [3]. Research teams aiming to discover biased agonists or dual-target ligands can procure this compound to access a structurally differentiated chemical space with established receptor engagement precedent.

Quote Request

Request a Quote for Spiro[3-azaindoline-2,1'-cyclohexane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.